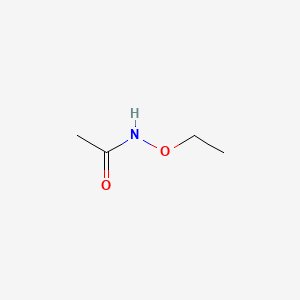
4-cyclopropyl-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-methylbenzaldehyde is an organic compound with the molecular formula C11H12O. It is characterized by the presence of a cyclopropyl group and a methyl group attached to a benzaldehyde core. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-2-methylbenzaldehyde typically involves the introduction of the cyclopropyl and methyl groups onto a benzaldehyde framework. One common method is the Friedel-Crafts alkylation, where cyclopropyl and methyl groups are introduced using cyclopropylcarbinol and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, cyclopropanation, and subsequent formylation to introduce the aldehyde group.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3)
Major Products:
Oxidation: 4-cyclopropyl-2-methylbenzoic acid
Reduction: 4-cyclopropyl-2-methylbenzyl alcohol
Substitution: Depending on the electrophile used, various substituted derivatives of this compound
Scientific Research Applications
4-Cyclopropyl-2-methylbenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-2-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their structure.
Comparison with Similar Compounds
Benzaldehyde: Lacks the cyclopropyl and methyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Cyclopropylbenzaldehyde: Similar structure but lacks the methyl group, which can influence its reactivity and physical properties.
2-Methylbenzaldehyde: Lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: 4-Cyclopropyl-2-methylbenzaldehyde is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct steric and electronic effects. These features can influence its reactivity and make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1936187-26-6 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



